N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-2,5-dimethylfuran-3-carboxamide
Description
N-[2-(1-Benzothiophen-3-yl)-2-(dimethylamino)ethyl]-2,5-dimethylfuran-3-carboxamide is a synthetic carboxamide derivative featuring a benzothiophene core linked to a 2,5-dimethylfuran moiety via a dimethylaminoethyl group. The benzothiophene scaffold is notable for its aromatic and electronic properties, which are often leveraged in medicinal chemistry for CNS-targeting compounds due to its structural similarity to bioactive heterocycles.
Properties
IUPAC Name |
N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-2,5-dimethylfuran-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O2S/c1-12-9-15(13(2)23-12)19(22)20-10-17(21(3)4)16-11-24-18-8-6-5-7-14(16)18/h5-9,11,17H,10H2,1-4H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOFDORVYADDDAK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)NCC(C2=CSC3=CC=CC=C32)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-2,5-dimethylfuran-3-carboxamide typically involves multiple steps:
Formation of the Benzothiophene Moiety: This can be achieved through the cyclization of 2-alkynylthiophenols using a rhodium catalyst, followed by functionalization at the 3-position.
Introduction of the Dimethylaminoethyl Group: This step involves the alkylation of the benzothiophene intermediate with a dimethylaminoethyl halide under basic conditions.
Coupling with Dimethylfuran Carboxylic Acid: The final step is the coupling of the intermediate with 2,5-dimethylfuran-3-carboxylic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-2,5-dimethylfuran-3-carboxamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: m-CPBA, hydrogen peroxide (H2O2)
Reduction: LiAlH4, sodium borohydride (NaBH4)
Substitution: Halogens (Cl2, Br2), nitrating agents (HNO3)
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols, amines
Substitution: Halogenated derivatives, nitro compounds
Scientific Research Applications
N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-2,5-dimethylfuran-3-carboxamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to interact with specific molecular targets.
Biological Studies: The compound is used in studies to understand its effects on various biological pathways and its potential as a therapeutic agent.
Chemical Biology: It serves as a tool compound to study the interactions of benzothiophene derivatives with biological macromolecules.
Mechanism of Action
The mechanism of action of N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-2,5-dimethylfuran-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzothiophene moiety is known to interact with various biological targets, potentially inhibiting enzyme activity or modulating receptor function . The dimethylaminoethyl group may enhance the compound’s ability to penetrate cell membranes and reach intracellular targets .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
The compound’s structural analogs differ primarily in aromatic systems, substituents, and linker groups. Below is a detailed analysis of key similarities and differences:
Comparison with Hydroxyquinoline Derivatives ()
Compounds such as SzR-105 (N-(3-(dimethylamino)propyl)-4-hydroxyquinoline-2-carboxamide hydrochloride) and N-(2-(pyrrolidin-1-yl)ethyl)-4-hydroxyquinoline-2-carboxamide hydrochloride share a carboxamide backbone but replace the benzothiophene and furan with a hydroxyquinoline core. Key distinctions include:
- Aromatic System: Hydroxyquinoline derivatives feature a nitrogen-containing quinoline ring with a hydroxyl group, which may enhance hydrogen-bonding interactions compared to the sulfur-containing benzothiophene in the target compound.
- Linker Modifications: SzR-105 uses a dimethylaminopropyl linker, whereas the target compound employs a dimethylaminoethyl group. The shorter ethyl chain may reduce steric hindrance.
Comparison with Thiophene-Based Analogs ()
N-(2-(5-Acetylthiophen-2-yl)ethyl)-2,5-dimethylfuran-3-carboxamide (C15H17NO3S, MW 291.4) replaces the benzothiophene with a simpler thiophene ring and introduces an acetyl group. Key contrasts include:
- Aromatic Surface Area : The benzothiophene in the target compound provides a larger π-system, which could enhance binding affinity to hydrophobic pockets in proteins compared to the smaller thiophene.
- Substituent Effects : The acetyl group on the thiophene may increase metabolic stability but reduce lipophilicity relative to the unsubstituted benzothiophene.
Data Table: Structural and Physicochemical Properties
Research Findings and Implications
- Hydroxyquinoline Derivatives (): These compounds exhibit modulatory effects on kynurenic acid pathways, with structural variations (e.g., pyrrolidine vs. morpholine substituents) altering receptor affinity and solubility. The dimethylaminoethyl linker in the target compound may similarly influence target engagement but with distinct electronic properties due to the benzothiophene-furan system .
- Thiophene Analogs () : The acetylthiophene derivative’s lower molecular weight and polar acetyl group suggest improved aqueous solubility but reduced blood-brain barrier penetration compared to the target compound. This highlights the trade-off between hydrophilicity and CNS bioavailability in structural design .
Biological Activity
N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-2,5-dimethylfuran-3-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and relevant research findings.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of 359.4 g/mol. It features a benzothiophene moiety, a dimethylaminoethyl side chain, and a furan carboxamide group, which contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₂₁N₃O₃S |
| Molecular Weight | 359.4 g/mol |
| IUPAC Name | This compound |
| InChI Key | ORHUELFKRJDUQW-UHFFFAOYSA-N |
The biological activity of this compound is primarily attributed to its interaction with various biological macromolecules. Key mechanisms include:
- Molecular Targets : The compound can bind to specific enzymes and receptors, modulating their activity. This includes potential interactions with serotonin receptors, which are crucial for neurotransmission and mood regulation.
- Signaling Pathways : It may influence pathways related to inflammation, cell proliferation, and apoptosis, thereby exerting anti-inflammatory and anticancer effects.
Pharmacological Properties
Research indicates that this compound exhibits a range of pharmacological activities:
- Anti-inflammatory Activity : Studies have shown that the compound can inhibit pro-inflammatory cytokines, suggesting potential use in treating inflammatory diseases.
- Anticancer Properties : Preliminary investigations indicate that it may induce apoptosis in cancer cell lines, highlighting its potential as an anticancer agent.
- Antimicrobial Effects : The compound has shown activity against various bacterial strains, indicating its potential as an antimicrobial agent.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Study on Anti-inflammatory Effects : A study demonstrated that administration of the compound significantly reduced levels of TNF-alpha and IL-6 in vitro, suggesting its utility in managing inflammatory conditions .
- Anticancer Activity : In a controlled experiment using human cancer cell lines, the compound induced cell death at micromolar concentrations. The mechanism was linked to the activation of caspase pathways .
- Antimicrobial Testing : The compound exhibited inhibitory effects on Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) ranging from 32 to 64 µg/mL .
Q & A
Basic: What are the key challenges in synthesizing this compound, and how can reaction conditions be optimized?
Answer:
Synthesis typically involves multi-step organic reactions, including amide bond formation and functional group modifications. Key challenges include:
- Steric hindrance from the dimethylamino and benzothiophene groups, which may reduce coupling efficiency .
- Oxidative instability of the furan ring under acidic or high-temperature conditions .
Optimization strategies:
- Use coupling agents like HATU or EDCI to improve amidation yields .
- Conduct reactions under inert atmospheres (e.g., nitrogen) to prevent oxidation of the furan moiety .
- Monitor reaction progress via HPLC or TLC to identify intermediate degradation .
Table 1: Example reaction conditions for analogous carboxamides (adapted from ):
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Amidation | EDCI, DMAP, DCM, 0°C → RT | 83–89 |
| Cyclization | NaH, THF, reflux | 75–82 |
Advanced: How can researchers resolve contradictions in reported bioactivity data for this compound?
Answer:
Discrepancies in bioactivity (e.g., varying IC50 values) may arise from:
- Assay variability : Differences in cell lines, incubation times, or solvent systems (e.g., DMSO concentration affecting solubility) .
- Structural analogs : Minor substituent changes (e.g., ethyl vs. methyl groups) significantly alter binding affinity .
Methodological approach:
- Comparative SAR studies : Synthesize and test analogs with systematic substituent variations (see Table 2) .
- Standardized assays : Replicate studies using identical protocols (e.g., ATPase inhibition assays for kinase-targeted activity) .
Table 2: Bioactivity comparison of structural analogs (adapted from ):
| Compound | Substituent | IC50 (nM) |
|---|---|---|
| A | Ethyl (furan) | 12.3 |
| B | Methyl (furan) | 45.7 |
Basic: Which analytical techniques are critical for characterizing purity and structural integrity?
Answer:
- NMR spectroscopy : Confirms the presence of dimethylamino (δ 2.8–3.1 ppm) and benzothiophene protons (δ 7.2–7.9 ppm) .
- HPLC-MS : Detects impurities from incomplete coupling or oxidation byproducts (e.g., furan ring degradation) .
- Elemental analysis : Validates molecular formula accuracy (e.g., C, H, N content) .
Advanced: How can computational modeling predict pharmacokinetic properties of this compound?
Answer:
In silico tools (e.g., PubChem, SwissADME) provide insights into:
- Lipophilicity (LogP) : Predicts membrane permeability; values >3 suggest CNS penetration potential .
- Metabolic stability : Cytochrome P450 interactions (e.g., CYP3A4 inhibition risk) .
Methodology:
- Generate 3D conformers using software like Open Babel.
- Run docking simulations with target proteins (e.g., kinases) to prioritize analogs for synthesis .
Advanced: How to design experiments for elucidating structure-activity relationships (SAR)?
Answer:
- Scaffold diversification : Synthesize derivatives with modifications to the benzothiophene (e.g., halogenation) or dimethylamino groups .
- Functional assays : Compare inhibitory activity across analogs using dose-response curves and kinetic studies .
- Crystallography : Resolve ligand-protein co-crystal structures to identify critical binding interactions .
Basic: What precautions are necessary for handling this compound in aqueous environments?
Answer:
- Hydrolysis risk : The amide bond may degrade under prolonged acidic/basic conditions. Use buffered solutions (pH 6–8) for in vitro assays .
- Light sensitivity : Store in amber vials at –20°C to prevent photodegradation of the benzothiophene group .
Advanced: How to address discrepancies in computational vs. experimental binding affinity data?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
